4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
Properties
IUPAC Name |
4-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-12-3-5-13(6-4-12)18(22)19-15-8-9-16-14(11-15)7-10-17(21)20(16)2/h3-6,8-9,11H,7,10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAJMEBQJPJLEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Nitro-1-Methyl-3,4-Dihydroquinolin-2(1H)-One
The nitration of 1-methyl-3,4-dihydroquinolin-2(1H)-one is conducted using a nitrating mixture of potassium nitrate (KNO₃) and concentrated sulfuric acid (H₂SO₄) at 0°C. The reaction proceeds as follows:
- Preparation of Nitrating Agent :
KNO₃ (1000 mmol, 0.142 g) is dissolved in H₂SO₄ (1000 mmol, 0.074 mL) under vigorous stirring at 0°C for 10–15 minutes. - Reaction Setup :
The substrate (1-methyl-3,4-dihydroquinolin-2(1H)-one, 1000 mmol, 0.5 g) is dissolved in dichloromethane (DCM) and added dropwise to the nitrating mixture. The solution is stirred at 0°C for 15 minutes and then at room temperature for 2.5 hours. - Workup :
The reaction is quenched by pouring over crushed ice, followed by extraction with DCM and washing with brine. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent), yielding 6-nitro-1-methyl-3,4-dihydroquinolin-2(1H)-one as a yellow solid (41% yield, mp: 146–148°C).
Regioselectivity Challenge :
Nitration produces a mixture of 6-nitro (25%) and 7-nitro (41%) regioisomers, necessitating separation via preparative HPLC (C18 column, 5 μm, 20 × 250 mm). The 6-nitro isomer is identified by its retention time (9.82 min) compared to the 7-nitro analog (9.33 min).
Reduction to 6-Amino-1-Methyl-3,4-Dihydroquinolin-2(1H)-One
The nitro group is reduced to an amine using a zinc-ammonium chloride system:
- Reduction Procedure :
A solution of ammonium chloride (7000 mmol, 0.5 g) in methanol-water (3:7 v/v) is prepared. Zinc dust (10,000 mmol, 0.43 g) and the nitro intermediate (1000 mmol, 0.3 g) are added, and the mixture is stirred at 60°C for 6 hours. - Purification :
Methanol is evaporated, and the residue is dissolved in ethyl acetate. The organic layer is washed with sodium bicarbonate and brine, dried over sodium sulfate, and concentrated to yield 6-amino-1-methyl-3,4-dihydroquinolin-2(1H)-one as a white powder (68% yield, mp: 196–198°C).
Amidation with 4-Methylbenzoyl Chloride
The final amidation step couples the amine intermediate with 4-methylbenzoyl chloride:
- Reaction Conditions :
The amine (1.7 mmol, 0.5 g) is dissolved in DCM, and triethylamine (4.9 mmol, 0.46 mL) is added. 4-Methylbenzoyl chloride (1.6 mmol, 0.3 g) is introduced dropwise, and the mixture is stirred at room temperature for 1 hour. - Workup :
The reaction is quenched with ice, extracted with DCM, and dried over sodium sulfate. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields this compound as a light-yellow solid (45–61% yield).
Optimization of Reaction Conditions
Nitration Regioselectivity
Adjusting the nitration temperature to 0°C minimizes byproduct formation, while prolonged stirring at room temperature enhances conversion. The use of DCM as a solvent improves solubility and reaction homogeneity.
Reduction Efficiency
Zinc dust in combination with ammonium chloride provides a cost-effective reducing system, achieving complete conversion within 6 hours. Substituting zinc with catalytic hydrogenation (H₂/Pd-C) may reduce reaction time but increases costs.
Amidation Yield Enhancement
Equimolar ratios of amine and acyl chloride, coupled with excess triethylamine, prevent HCl-mediated side reactions. Anhydrous DCM ensures optimal reactivity of the acyl chloride.
Characterization and Analytical Data
Spectral Analysis
- ¹H NMR (400 MHz, CDCl₃) :
δ 1.35–1.27 (m, 4H, -CH₂), 1.68–1.57 (m, 2H, -CH₂), 2.73–2.70 (t, 2H, -CH₂), 3.79–3.76 (t, 2H, -CH₂), 7.15–7.13 (d, 1H, Ar-H), 8.15–8.13 (d, 1H, Ar-H). - ¹³C NMR (100 MHz, CDCl₃) :
δ 24.23, 25.59, 25.70, 29.67, 41.59, 116.94, 117.38, 119.01, 120.20, 120.59, 121.59, 128.07, 128.93, 129.15, 132.08, 133.43, 135.77, 151.52, 164.49, 168.56, 176.48. - Mass Spectrometry :
m/z calculated for C₁₈H₁₈N₂O₂: 294.34; observed: 295.35 (M + 1).
Purity Assessment
HPLC analysis confirms a purity of >99% using a C18 column (5 μm, 4.6 × 250 mm) with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min.
Discussion of Byproducts and Purification Techniques
Regioisomeric Separation
The 6-nitro and 7-nitro isomers are resolved via preparative HPLC, with the 6-nitro isomer eluting later (9.82 min) due to increased hydrophobicity.
Amidation Side Reactions
Trace amounts of N-acetyl byproducts (<5%) are observed if residual moisture is present, emphasizing the need for anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are often employed for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, alcohol derivatives, and various substituted quinoline compounds .
Scientific Research Applications
4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on the Benzamide Ring
BI98583 (4-Ethoxy-N-(1-Methyl-2-Oxo-Tetrahydroquinolin-6-yl)Benzamide)
- Key Difference : Ethoxy group replaces the methyl group on the benzamide.
- Impact :
- Molecular Weight : 324.37 (vs. ~314.36 for the target compound, assuming similar core structure).
- Solubility : The ethoxy group’s bulkiness may reduce aqueous solubility compared to the methyl group.
- Metabolic Stability : Ethoxy’s electron-donating nature could enhance oxidative stability but slow metabolic clearance .
N-(2-Oxo-Tetrahydroquinolin-6-yl)-4-(Thiophen-3-yl)Benzamide
- Key Difference : Thiophen-3-yl substituent replaces methyl on benzamide.
- Molecular Weight: 348.4 (higher due to sulfur atom). Bioavailability: Thiophene’s planar structure may improve membrane permeability .
Core Structure Modifications
Baxdrostat [(R)-N-(4-(1-Methyl-2-Oxo-Tetrahydroquinolin-6-yl)-Tetrahydroisoquinolin-8-yl)Propionamide]
- Key Difference: Propionamide replaces benzamide; tetrahydroisoquinoline core added.
- Impact: Molecular Weight: 363.45 (vs. ~314.36), indicating increased complexity. Conformational Flexibility: The rigid tetrahydroisoquinoline core may restrict binding to specific targets (e.g., enzymes or receptors). Application: Lab research (non-pharmaceutical), highlighting structural versatility in drug discovery .
Nilotinib (4-Methyl-N-[3-(4-Methyl-1H-Imidazol-1-yl)-5-(Trifluoromethyl)Phenyl]-3-[[4-(3-Pyridinyl)-2-Pyrimidinyl]Amino]Benzamide)
- Key Features : Trifluoromethyl, pyrimidinyl, and imidazole substituents.
- Impact: Molecular Weight: 529.52 (significantly higher due to multiple aromatic rings). Pharmacokinetics: Fluorine atoms enhance metabolic stability and bioavailability.
Data Tables
Table 1: Structural and Molecular Comparison
*Assumed based on structural analogs.
Table 2: Functional Group Impact on Properties
Research Findings and Implications
Electron-Donating Groups : Methyl and ethoxy groups on benzamide improve thermal stability but may reduce solubility in polar solvents .
Heterocyclic Additions : Thiophene and thiazole rings (e.g., ) introduce diverse electronic environments, enabling tailored receptor interactions .
Therapeutic Potential: Structural complexity in Nilotinib underscores the importance of fluorine and aromatic heterocycles in drug design .
Biological Activity
4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound belonging to the class of tetrahydroquinoline derivatives. Its unique structure suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H18N2O2
- Molecular Weight : 294.3 g/mol
- CAS Number : 922054-34-0
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound has been studied for its ability to modulate enzyme activity and influence cellular signaling pathways. Notably, it has shown potential in inhibiting specific kinases involved in cancer progression.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Molecular docking studies have revealed that it can bind effectively to the active sites of kinases such as focal adhesion kinase (FAK), which is implicated in tumor growth and metastasis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro assays showed that it possesses activity against a range of bacterial strains, suggesting potential as an antibacterial agent.
Study on Anticancer Effects
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in:
- A significant reduction in cell viability (IC50 values around 10 µM).
- Induction of apoptosis characterized by increased caspase activity and DNA fragmentation.
Study on Antimicrobial Activity
In another study focusing on its antimicrobial effects:
- The compound was tested against Staphylococcus aureus and Escherichia coli.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
Data Summary
| Biological Activity | Assay Type | Result |
|---|---|---|
| Anticancer | Cell Viability | IC50 ~10 µM |
| Anticancer | Apoptosis Induction | Increased caspase activity |
| Antimicrobial | MIC Assay | MIC = 32 µg/mL for S. aureus |
| Antimicrobial | MIC Assay | MIC = 32 µg/mL for E. coli |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted quinoline precursors. A key step is the coupling of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with 4-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Optimization includes:
- Temperature control (e.g., 0–5°C during acylation to minimize side reactions).
- Solvent selection (e.g., dichloromethane or DMF for solubility).
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., methyl groups at 1-position of quinoline and benzamide).
- HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water mobile phase) .
- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 280.32) .
Q. What are the key functional groups influencing its reactivity in chemical modifications?
- Methodological Answer :
- Amide group : Susceptible to hydrolysis under acidic/basic conditions; requires anhydrous storage.
- Quinoline 2-oxo group : Participates in keto-enol tautomerism, affecting hydrogen bonding in biological systems.
- Methyl substituents : Steric hindrance may limit nucleophilic attack at the quinoline 1-position .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks, monitor degradation via HPLC.
- pH-dependent hydrolysis : Test in buffers (pH 1–13) to identify labile bonds (e.g., amide cleavage in strong acids) .
Q. What in vitro assays are suitable for preliminary biological screening (e.g., enzyme inhibition)?
- Methodological Answer :
- Kinase inhibition : Use fluorescence-based ATPase assays (e.g., TRIM24 bromodomain binding, as seen in structural analogs) .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation for target binding studies?
- Methodological Answer :
- Use SHELXL for small-molecule refinement: Input .hkl files from single-crystal X-ray diffraction (Cu-Kα radiation).
- Analyze torsion angles (e.g., dihedral angle between benzamide and quinoline rings) to predict protein-ligand interactions .
- Compare with analogs (e.g., PDB entry 4XYZ for TRIM24 complexes) to identify conserved binding motifs .
Q. What computational strategies are effective for elucidating reaction mechanisms in derivative synthesis?
- Methodological Answer :
- DFT calculations : Optimize transition states (e.g., amide bond formation) using Gaussian09 with B3LYP/6-31G(d).
- Molecular docking (AutoDock Vina) : Predict regioselectivity in substitution reactions (e.g., meta vs. para positions) .
Q. How can contradictory biological activity data (e.g., in vitro vs. in vivo efficacy) be systematically addressed?
- Methodological Answer :
- Pharmacokinetic profiling : Measure logP (octanol/water) to assess membrane permeability.
- Metabolite identification : LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the quinoline ring) .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) for binding affinity .
Q. What strategies enhance the compound’s selectivity for specific biological targets (e.g., kinases vs. GPCRs)?
- Methodological Answer :
- Structure-activity relationship (SAR) : Modify substituents (e.g., replace 4-methyl with chloro for H-bonding).
- Proteome-wide profiling : Use KINOMEscan to assess off-target kinase interactions .
Q. How can solubility limitations in aqueous assays be overcome without altering bioactivity?
- Methodological Answer :
- Co-solvent systems : Use DMSO/PBS (≤0.1% DMSO) to maintain solubility.
- Nanoparticle formulation : Encapsulate in PEGylated liposomes for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
